

Synthesis of 1,2-Diphenylpropene from Benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenylpropene

Cat. No.: B3430406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of **1,2-diphenylpropene** from benzophenone. The guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful synthesis and purification of this valuable organic compound.

Introduction

1,2-Diphenylpropene is a substituted alkene of significant interest in organic synthesis and as a building block for more complex molecules. Its synthesis from the readily available starting material, benzophenone, can be achieved through several established methods. This guide focuses on two robust and widely utilized pathways: the Wittig reaction and a Grignard reaction followed by dehydration. Each method offers distinct advantages and considerations in terms of stereoselectivity, yield, and experimental setup.

Synthetic Pathways

Two principal methods for the synthesis of **1,2-diphenylpropene** from benzophenone are presented:

- Method A: The Wittig Reaction. This one-step olefination reaction provides a direct conversion of the ketone to the alkene.

- Method B: Grignard Reaction and Subsequent Dehydration. This two-step process involves the initial formation of an alcohol intermediate, which is then dehydrated to yield the target alkene.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each synthetic pathway.

Table 1: Wittig Reaction Data

Parameter	Value
Reactants	
Benzophenone	1.0 equivalent
Ethyltriphenylphosphonium Bromide	1.1 - 1.5 equivalents
Base (e.g., n-Butyllithium)	1.1 - 1.5 equivalents
Solvent	Anhydrous Tetrahydrofuran (THF)
Reaction Temperature	0 °C to room temperature
Reaction Time	2 - 12 hours
Typical Yield	70-90% (mixture of E/Z isomers)

Table 2: Grignard Reaction & Dehydration Data

Parameter	Value
Step 1: Grignard Reaction	
Benzophenone	1.0 equivalent
Ethylmagnesium Bromide	1.1 - 1.5 equivalents
Solvent	Anhydrous Diethyl Ether or THF
Reaction Temperature	0 °C to reflux
Reaction Time	1 - 3 hours
Intermediate	1,2-Diphenyl-1-propanol
Step 2: Dehydration	
1,2-Diphenyl-1-propanol	1.0 equivalent
Dehydrating Agent (e.g., H ₂ SO ₄ , TsOH)	Catalytic amount
Solvent	Toluene or Diethyl Ether
Reaction Temperature	Reflux
Reaction Time	1 - 2 hours
Overall Typical Yield	80-95% (mixture of E/Z isomers) ^[1]

Experimental Protocols

Method A: Wittig Reaction

This protocol describes the synthesis of **1,2-diphenylpropene** via the Wittig reaction.

Materials:

- Ethyltriphenylphosphonium bromide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes

- Benzophenone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Silica gel

Procedure:

- Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this stirred suspension, add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes.
- Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is a mixture of **1,2-diphenylpropene** and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford **1,2-diphenylpropene** as a colorless oil.

Method B: Grignard Reaction and Dehydration

This two-step protocol involves the formation of 1,2-diphenyl-1-propanol followed by its dehydration.

Step 1: Synthesis of 1,2-Diphenyl-1-propanol

Materials:

- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether or THF
- Benzophenone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- 3M Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

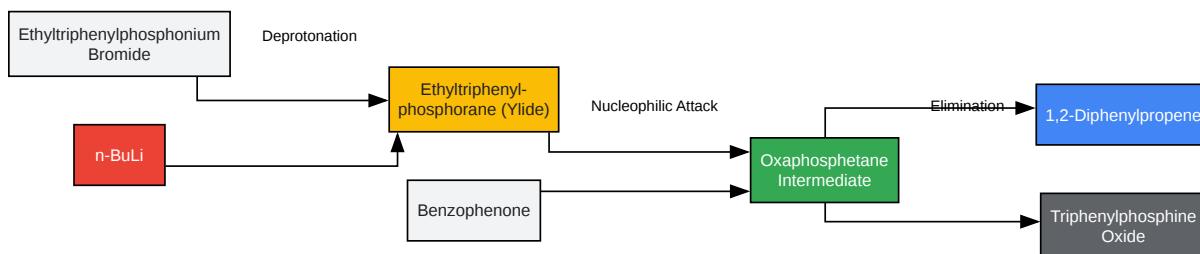
- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not initiate, a small crystal of iodine can be added. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
- Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

- Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. If a precipitate persists, add 3M HCl to dissolve it. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Isolation of the Intermediate: Filter the drying agent and remove the solvent under reduced pressure to yield crude 1,2-diphenyl-1-propanol, which can be used in the next step without further purification.

Step 2: Dehydration of 1,2-Diphenyl-1-propanol

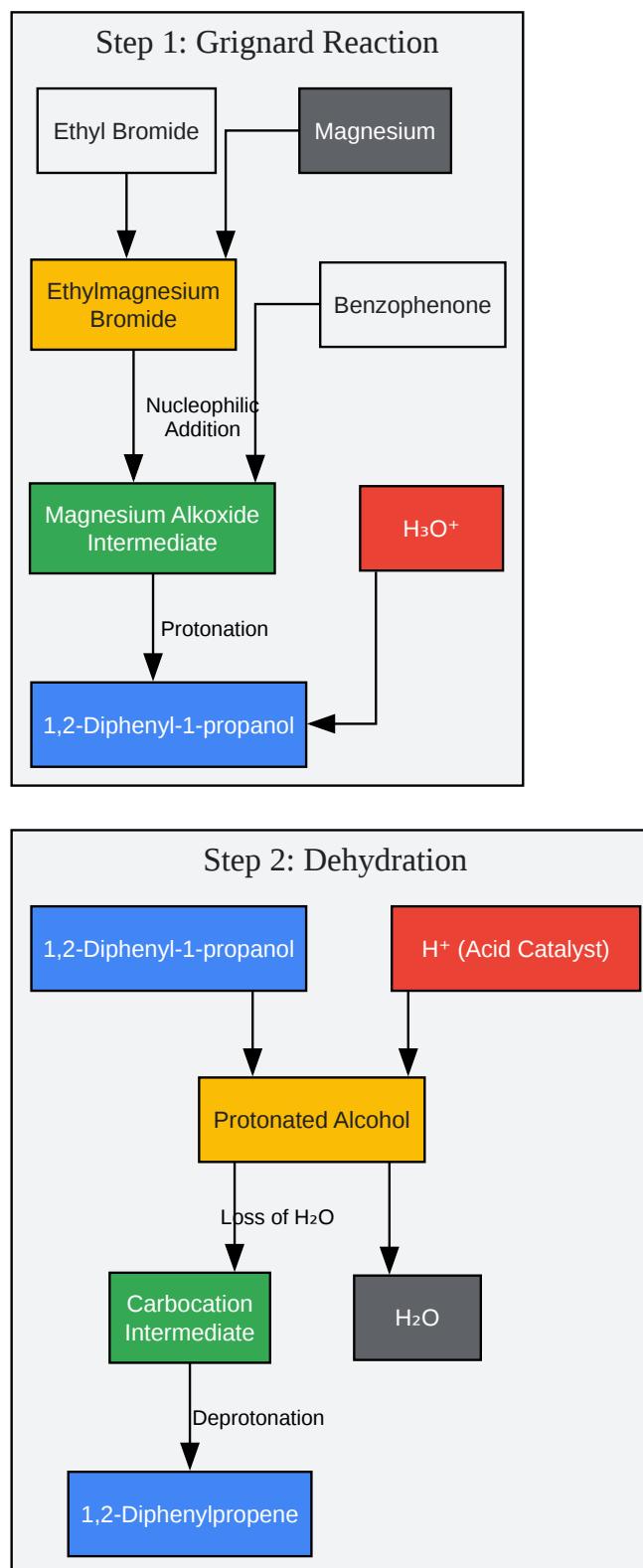
Materials:

- Crude 1,2-diphenyl-1-propanol
- Toluene or Diethyl Ether
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes
- Silica gel


Procedure:

- Dehydration Reaction: Dissolve the crude 1,2-diphenyl-1-propanol in toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Add a catalytic amount of concentrated H₂SO₄ or TsOH. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting alcohol is consumed (1-2 hours).[\[1\]](#)

- Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO_3 solution, followed by brine. Dry the organic layer over anhydrous MgSO_4 .
- Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford **1,2-diphenylpropene**.


Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic methods.

[Click to download full resolution via product page](#)

Figure 1: Wittig Reaction Pathway for **1,2-Diphenylpropene** Synthesis.

[Click to download full resolution via product page](#)

Figure 2: Grignard Reaction and Dehydration Workflow.

Conclusion

The synthesis of **1,2-diphenylpropene** from benzophenone can be effectively achieved by either the Wittig reaction or a two-step Grignard reaction followed by dehydration. The Wittig reaction offers a more direct route, while the Grignard approach provides a classic and high-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including available reagents, desired stereoisomeric ratio, and scale of the synthesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis of 1,2-Diphenylpropene from Benzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430406#synthesis-of-1-2-diphenylpropene-from-benzophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com